molecular formula C15H20N2O2S B5507684 Methyl 4-(azepane-1-carbothioylamino)benzoate

Methyl 4-(azepane-1-carbothioylamino)benzoate

Cat. No.: B5507684
M. Wt: 292.4 g/mol
InChI Key: ZMFNYDMNLUVJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(azepane-1-carbothioylamino)benzoate: is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an azepane ring, a carbothioylamino group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(azepane-1-carbothioylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with azepane-1-carbothioyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(azepane-1-carbothioylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted benzoates

Scientific Research Applications

Chemistry: Methyl 4-(azepane-1-carbothioylamino)benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. It is investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Methyl 4-(azepane-1-carbothioylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The azepane ring and carbothioylamino group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Methyl 4-(phenylcarbamoyl)benzoate
  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate
  • Methyl 4-(morpholine-4-carbonyl)benzoate

Comparison: Methyl 4-(azepane-1-carbothioylamino)benzoate is unique due to the presence of the azepane ring and carbothioylamino group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles. For instance, the azepane ring provides a distinct steric and electronic environment, influencing the compound’s interactions with biological targets.

Properties

IUPAC Name

methyl 4-(azepane-1-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-19-14(18)12-6-8-13(9-7-12)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFNYDMNLUVJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.